molecular formula C32H34N4O4S2 B307290 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide

4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide

Cat. No. B307290
M. Wt: 602.8 g/mol
InChI Key: BFJOMVMFOARGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. It works by binding to the active site of these enzymes and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide in lab experiments is its anti-cancer properties. It has been found to be effective in inhibiting the growth of various types of cancer cells. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research and development of 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide. One potential direction is the development of new and more efficient synthesis methods for this compound. Another direction is the exploration of its potential applications in other areas of medical research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to determine the potential side effects and safe dosage of this compound.
In conclusion, this compound is a synthetic compound that has potential applications in medical research, particularly in the field of cancer treatment. Its mechanism of action involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. While further studies are needed to determine its potential side effects and safe dosage, there are several future directions for the research and development of this compound.

Synthesis Methods

The synthesis of 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide is a complex process that involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-bis(2-aminoethyl)-4-methylbenzenesulfonamide to form an intermediate compound. This intermediate compound is then reacted with 4-methylphenyl isocyanate to form the final product.

Scientific Research Applications

4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide has potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating other diseases such as rheumatoid arthritis and autoimmune disorders.

properties

Molecular Formula

C32H34N4O4S2

Molecular Weight

602.8 g/mol

IUPAC Name

1-N,2-N-bis-(4-methylphenyl)sulfonyl-1-N//',2-N//'-bis(2-phenylethyl)ethanediimidamide

InChI

InChI=1S/C32H34N4O4S2/c1-25-13-17-29(18-14-25)41(37,38)35-31(33-23-21-27-9-5-3-6-10-27)32(34-24-22-28-11-7-4-8-12-28)36-42(39,40)30-19-15-26(2)16-20-30/h3-20H,21-24H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

BFJOMVMFOARGCO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)C(=NCCC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)C(=NCCC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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